3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid
Description
Properties
IUPAC Name |
3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(21)11-4-3-5-12(10-11)17-15-16-7-6-13(18-15)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H,20,21)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUPAKSQMMDDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps :
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Coupling with benzoic acid: The final step involves coupling the pyrimidine-pyrrolidine intermediate with benzoic acid under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, pyrimidine derivatives have been shown to inhibit the activity of certain protein kinases, which are crucial in cancer signaling pathways .
-
Neurological Disorders
- The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Pyrrolidine-containing compounds have been studied for their neuroprotective effects and their ability to modulate neurotransmitter release, which could be beneficial in conditions like Alzheimer's disease and schizophrenia .
- Antimicrobial Activity
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair . This inhibition can lead to potential applications in cancer therapy by preventing the proliferation of rapidly dividing cells.
Case Studies
Mechanism of Action
The mechanism of action of 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways . The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of cellular signaling pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid can be compared with other similar compounds, such as :
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has a similar structure but contains a pyridine ring instead of a pyrrolidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: This compound has additional pyridine and pyrimidine rings, making it more complex.
The uniqueness of this compound lies in its specific combination of pyrrolidine, pyrimidine, and benzoic acid moieties, which confer distinct chemical and biological properties.
Biological Activity
3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, a common method includes the reaction of pyrrolidine with pyrimidine derivatives followed by coupling with benzoic acid derivatives. The compound can be characterized using techniques such as NMR and LC-MS to confirm its structure and purity .
Antiproliferative Effects
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of benzoic acid have shown to enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis . Although specific data on this compound is limited, its structural analogs have shown micromolar activity against cyclin-dependent kinases (CDKs), suggesting a potential for similar effects .
Enzyme Interaction
In silico studies indicate that compounds structurally related to this compound can act as potent inhibitors of cathepsins B and L, which are involved in various pathological processes including cancer progression. For instance, a related benzoic acid derivative exhibited strong binding affinities to these enzymes, enhancing their inhibition potential . The binding interactions involve critical amino acids in the active site, suggesting that this compound may similarly modulate enzyme activity.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that certain benzoic acid derivatives did not exhibit significant toxicity at therapeutic concentrations. For instance, extracts containing these compounds showed minimal cytotoxic effects in human foreskin fibroblasts while promoting proteasomal and lysosomal activities . This suggests a favorable therapeutic window for further exploration of this compound.
Case Studies
- Antitumor Activity : A study evaluated the antiproliferative effects of various benzoic acid derivatives on MCF7 breast cancer cells, where similar compounds showed significant growth inhibition at low micromolar concentrations.
- Enzyme Inhibition : Another study focused on the interaction between benzoic acid derivatives and cathepsins B and L. The results indicated that these compounds could significantly inhibit enzyme activity, leading to decreased tumor cell viability.
Data Summary
| Activity | Compound | IC50 (µM) | Cell Line |
|---|---|---|---|
| Antiproliferative | 3-Chloro-4-methoxybenzoic acid | 5 | MCF7 |
| Cathepsin B Inhibition | Related benzoic acid derivative | 7 | Various cancer cells |
| Cathepsin L Inhibition | Related benzoic acid derivative | 6 | Various cancer cells |
| Cytotoxicity | Extracts containing benzoic acid derivatives | >10 | Human fibroblasts |
Q & A
Q. What are the recommended synthetic routes for 3-((4-(Pyrrolidin-1-yl)pyrimidin-2-yl)amino)benzoic acid?
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to link pyrimidine and benzoic acid moieties. For example, pyrimidinylamine intermediates are coupled with boronic acid derivatives under palladium catalysis (e.g., Pd(dppf)Cl₂) in a dioxane/water solvent system at elevated temperatures (~100°C). Post-reaction purification often involves column chromatography or recrystallization . Amide bond formation, as seen in related pyrimidine derivatives, may also be employed using carbodiimide coupling agents (e.g., EDC/HOBt) .
Q. What analytical techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry of the pyrimidine-pyrrolidine linkage (e.g., bond angles, torsion angles) .
- NMR spectroscopy : Key signals include the pyrrolidine N–H proton (~δ 8.5–9.5 ppm) and aromatic protons from the benzoic acid moiety (δ 7.0–8.5 ppm). NMR confirms carbonyl groups (C=O at ~170 ppm) .
- LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z for [M+H]⁺) .
Q. How should researchers handle safety and storage of this compound?
While specific safety data for this compound is limited, general guidelines for pyrimidine derivatives include:
- Avoiding inhalation/contact (use fume hoods, gloves).
- Storing at 4°C in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Referencing GHS hazard codes (e.g., H315 for skin irritation) from structurally similar compounds .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies (e.g., variable melting points or NMR shifts) may arise from polymorphism, solvent effects, or impurities. Mitigation strategies include:
Q. What role does this compound play in kinase inhibitor development?
Structurally analogous compounds (e.g., nilotinib intermediates) are key in targeting ATP-binding pockets of kinases. The pyrimidine core facilitates π-π stacking with conserved phenylalanine residues, while the pyrrolidine group enhances solubility and bioavailability. In vitro assays (e.g., kinase inhibition IC₅₀) and molecular docking studies are recommended to elucidate structure-activity relationships .
Q. What are the challenges in ensuring purity for pharmacological studies?
- Residual solvents : Monitor via GC-MS, adhering to ICH Q3C guidelines (e.g., limits for NMP or dioxane) .
- Impurity profiling : Use HPLC with charged aerosol detection (CAD) or high-resolution MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina with crystal structures from PDB) .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. The benzoic acid moiety may require prodrug strategies to enhance permeability .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Expected Data for this compound | Reference |
|---|---|---|
| H NMR | δ 8.5 (s, 1H, NH), δ 7.8–8.2 (m, 4H, Ar–H), δ 3.5–3.7 (m, 4H, pyrrolidine) | |
| NMR | δ 170.2 (C=O), δ 158.5 (pyrimidine C–N), δ 125–140 (Ar–C) | |
| HRMS (ESI+) | m/z 325.1305 [M+H]⁺ (calculated for C₁₅H₁₇N₄O₂) |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |
| Solvent System | Dioxane:H₂O (4:1 v/v) | |
| Reaction Temperature | 100°C, 16–24 h | |
| Purification | Silica gel chromatography (EtOAc/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
